DL-Homocystine

説明

DL-Homocystine is a natural product found in Homo sapiens and Trypanosoma brucei with data available.

Structure

3D Structure

特性

IUPAC Name |

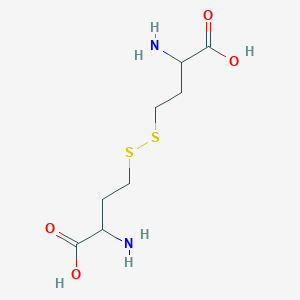

2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861945 | |

| Record name | (RS)-Homocystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Homocystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Homocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

462-10-2, 870-93-9, 6027-15-2 | |

| Record name | Homocystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Homocystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOCYSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOCYSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (RS)-Homocystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Homocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

263 - 265 °C | |

| Record name | DL-Homocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the role of DL-Homocystine in methionine metabolism?

An In-depth Technical Guide to the Role of DL-Homocysteine in Methionine Metabolism

Introduction

Methionine is an essential sulfur-containing amino acid that serves as a fundamental building block for proteins and plays a central role in cellular metabolism. Its metabolic pathway, the methionine cycle, is critical for the transfer of methyl groups, the synthesis of other amino acids, and the maintenance of cellular redox homeostasis.[1][2][3] At the heart of this cycle lies homocysteine, a non-proteinogenic amino acid that represents a crucial metabolic branchpoint.[4][5]

This technical guide provides a comprehensive overview of the role of homocysteine in methionine metabolism. It is important to note that while the term "DL-Homocysteine" refers to a synthetic racemic mixture of D- and L-isomers, the biologically active form in mammalian systems is exclusively L-Homocysteine.[6] Therefore, this document will focus on the metabolic fate and function of the L-isomer. We will delve into the major pathways governing homocysteine's fate—remethylation and transsulfuration—the intricate regulatory mechanisms that control metabolic flux, and the analytical techniques used for its quantification.

The Methionine Cycle: A Central Metabolic Hub

The methionine cycle is the primary pathway for the metabolism of methionine in all mammalian tissues.[7] The cycle begins with the activation of methionine by adenosine (B11128) triphosphate (ATP), a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT) . This forms S-adenosylmethionine (SAM) , a high-energy compound and the universal methyl donor for a vast array of transmethylation reactions.[8][9][10][11]

SAM donates its methyl group to various acceptors, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases.[12][13] This process is fundamental to epigenetic regulation, signal transduction, and biosynthesis. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH) .[10] SAH is a potent inhibitor of methyltransferases, and its accumulation can halt methylation reactions.[10] Therefore, it is rapidly hydrolyzed by SAH hydrolase (SAHH) to release adenosine and L-homocysteine, completing the cycle and regenerating the substrate for the next metabolic decision.[8]

Homocysteine: The Metabolic Crossroads

Homocysteine stands at a critical juncture where its fate is determined by the metabolic needs of the cell. It can either be remethylated back to methionine, conserving the methionine pool, or it can be committed to irreversible degradation through the transsulfuration pathway to synthesize cysteine.[4][5] The regulation of these two competing pathways is essential for maintaining metabolic homeostasis.

The Remethylation Pathway

The remethylation pathway salvages homocysteine by converting it back to methionine. This process is crucial for regenerating the essential amino acid methionine and ensuring a continued supply of SAM for methylation reactions.[14] There are two primary enzymes that catalyze this reaction:

-

Methionine Synthase (MS): This ubiquitous enzyme, encoded by the MTR gene, is found in all mammalian cells.[14][15] It catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (a derivative of folate, Vitamin B9) to homocysteine.[8][16] This reaction requires methylcobalamin (B1676134) (a form of Vitamin B12) as an essential cofactor.[9][17][18] The activity of MS is thus intrinsically linked to both the folate and cobalamin cycles.

-

Betaine-Homocysteine Methyltransferase (BHMT): This enzyme is primarily found in the liver and kidneys.[14] It provides an alternative remethylation route, using betaine (B1666868) (a metabolite of choline) as the methyl donor to convert homocysteine to methionine.[6][14]

The Transsulfuration Pathway

When methionine is in excess, homocysteine is catabolized via the transsulfuration pathway. This is the only pathway in mammals for the de novo synthesis of cysteine and is also the sole route for eliminating excess sulfur-containing amino acids.[19][20][21] This pathway occurs predominantly in the liver, kidneys, small intestine, and pancreas and involves two key vitamin B6-dependent enzymes:[7]

-

Cystathionine (B15957) β-Synthase (CBS): This is the first and rate-limiting enzyme of the pathway.[19][22] It catalyzes the condensation of homocysteine with serine to form cystathionine, an irreversible step that commits homocysteine to degradation.[8][16][23]

-

Cystathionine γ-Lyase (CGL or CSE): This enzyme catalyzes the final step, cleaving cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[8][20] The cysteine produced can then be incorporated into proteins or used to synthesize glutathione (B108866) (GSH), a major intracellular antioxidant.[13][16]

Regulation of Homocysteine Metabolism

The flux of homocysteine through either the remethylation or transsulfuration pathway is tightly regulated to meet the cell's metabolic demands. The primary regulator of this metabolic switch is S-adenosylmethionine (SAM) .[4]

-

High SAM levels , indicative of methionine abundance, signal that further methionine synthesis is unnecessary. In this state, SAM acts as an allosteric activator of Cystathionine β-Synthase (CBS) , promoting the catabolism of homocysteine through the transsulfuration pathway.[4][19][24]

-

Low SAM levels indicate a need for methionine. Under these conditions, the activation of CBS is diminished, and homocysteine is preferentially funneled into the remethylation pathway to regenerate methionine.[19] Furthermore, SAM acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces the 5-methyltetrahydrofolate required by Methionine Synthase.[4] This creates a sensitive feedback loop where low SAM levels promote the synthesis of the substrate needed for its own regeneration.

Quantitative Data in Methionine Metabolism

The concentrations of homocysteine and related metabolites are critical indicators of the functional state of the methionine cycle. Elevated plasma homocysteine, or hyperhomocysteinemia, is associated with an increased risk for numerous complex diseases, including cardiovascular and neurodegenerative disorders.[4][15][25][26]

| Metabolite | Normal Plasma Concentration (µmol/L) | Notes |

| Total Homocysteine | 5 - 15 | Considered the "normal" range for healthy adults.[27] Levels can be influenced by diet, genetics, and vitamin status.[3][27] |

| < 10.4 (Female) | Mean concentrations can differ between sexes.[28] | |

| < 12.3 (Male) | Mean concentrations can differ between sexes.[28] | |

| Methionine | ~30 | Plasma levels are typically low due to rapid incorporation into proteins and the methionine cycle. |

| Cysteine | 200 - 300 | The major low-molecular-weight thiol in plasma. |

| S-Adenosylmethionine (SAM) | 0.07 - 0.16 | Concentrations are tightly regulated within cells. |

| S-Adenosylhomocysteine (SAH) | 0.01 - 0.03 | The SAM/SAH ratio is a key indicator of cellular methylation capacity. |

Table 1: Reference concentrations of key metabolites in human plasma. Values are approximate and can vary based on the analytical method and population studied.

Experimental Protocols for Homocysteine Quantification

Accurate measurement of total homocysteine (tHcy), which includes free, protein-bound, and dimerized forms, is essential for clinical diagnostics and research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.[29][30]

Protocol: HPLC with Fluorescence Detection

This method relies on the reduction of all homocysteine forms to free thiol, followed by derivatization with a fluorescent tag for sensitive detection.

1. Sample Collection and Preparation:

-

Collect blood in EDTA-containing tubes.

-

Centrifuge immediately to separate plasma and prevent the release of homocysteine from red blood cells. Store plasma at -80°C until analysis.

2. Reduction of Disulfide Bonds:

-

To 100 µL of plasma, add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of ~10-30 mM.[29][30]

-

Incubate at room temperature for 10-30 minutes to reduce homocystine and protein-bound homocysteine to its free thiol form.

3. Protein Precipitation:

-

Add 100 µL of 0.8 M perchloric acid to precipitate plasma proteins.[31]

-

Vortex vigorously and centrifuge at >10,000 x g for 10 minutes.

4. Derivatization:

-

Transfer the supernatant to a new tube.

-

Add a fluorescent derivatizing agent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) or monobromobimane.

-

Incubate at 60°C for 10-60 minutes in the dark to form a stable, fluorescent homocysteine derivative.

5. HPLC Analysis:

-

Inject 20-50 µL of the derivatized sample onto a C18 reverse-phase HPLC column.[31][32]

-

Perform isocratic or gradient elution using a mobile phase, typically a phosphate (B84403) buffer at acidic pH (e.g., pH 2.1) with a small percentage of organic solvent like acetonitrile.[31][32]

-

Detect the fluorescent derivative using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., 385 nm excitation / 515 nm emission for SBD-F derivatives).[32]

-

Quantify by comparing the peak area to a standard curve prepared with known concentrations of homocysteine.

Protocol: LC-MS/MS Analysis

LC-MS/MS offers higher specificity and sensitivity and is increasingly used for the analysis of methionine cycle metabolites.[33][34] The sample preparation is similar to HPLC, involving reduction and protein precipitation. However, derivatization is often not required as the mass spectrometer can detect the native molecule. The analysis involves separating the metabolites on a liquid chromatography system and detecting them with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides highly selective and sensitive quantification.[33]

Conclusion

DL-Homocysteine, or more specifically its biologically active L-isomer, occupies a pivotal position in methionine metabolism. As the metabolic intermediate linking the regeneration of methionine to the synthesis of cysteine, it is subject to complex regulation that is crucial for maintaining cellular function. The flux of homocysteine through the remethylation and transsulfuration pathways is tightly controlled by the cellular methylation status, primarily through the allosteric regulation of key enzymes by S-adenosylmethionine. Dysregulation of this delicate balance leads to hyperhomocysteinemia, a condition with significant pathological consequences. A thorough understanding of the biochemical roles, regulatory networks, and analytical measurement of homocysteine is therefore indispensable for researchers and clinicians in the fields of nutrition, genetics, and drug development.

References

- 1. S-adenosylmethionine Homeostasis Pathway Suite Network [rgd.mcw.edu]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homocysteine - Wikipedia [en.wikipedia.org]

- 7. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 10. portlandpress.com [portlandpress.com]

- 11. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. amsbio.com [amsbio.com]

- 14. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]

- 15. Translational Regulation of Human Methionine Synthase by Upstream Open Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Causes and consequences of impaired methionine synthase activity in acquired and inherited disorders of vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 20. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 21. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The role of cystathionine β-synthase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid | MDPI [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. The methionine-homocysteine cycle and its effects on cognitive diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methionine Metabolism Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]

- 27. foodforthebrain.org [foodforthebrain.org]

- 28. Rapid HPLC determination of total homocysteine and other thiols in serum and plasma: sex differences and correlation with cobalamin and folate concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 31. frontierspartnerships.org [frontierspartnerships.org]

- 32. Validation of an HPLC method for total homocysteine quantification in plasma | Revista del Laboratorio Clínico [elsevier.es]

- 33. Methionine Cycle Analysis Service - Creative Proteomics [creative-proteomics.com]

- 34. Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals [mdpi.com]

The Neurotoxic Cascade of DL-Homocysteine: A Technical Guide to its Mechanisms of Action in Neuronal Cells

For Immediate Release

[City, State] – [Date] – Elevated levels of the sulfur-containing amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), are increasingly recognized as a significant independent risk factor for a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2][3] This technical guide provides an in-depth exploration of the core molecular mechanisms underlying Hcy-induced neurotoxicity, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways for researchers, scientists, and drug development professionals. The central finding is that Hcy orchestrates a multifactorial assault on neuronal cells, converging on excitotoxicity, oxidative stress, DNA damage, and apoptosis.[4]

Core Mechanisms of DL-Homocysteine Neurotoxicity

DL-Homocysteine's detrimental effects on neurons are not mediated by a single mechanism but rather a cascade of interconnected pathological events. The primary mechanisms are detailed below.

Excitotoxicity via NMDA Receptor Overactivation

One of the most critical pathways of Hcy-induced neurotoxicity involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication.[4]

-

Agonist and Modulator Action: Homocysteine and its derivatives can directly bind to and act as an agonist at the glutamate (B1630785) binding site of the NMDA receptor.[5] It also acts as a partial antagonist at the glycine (B1666218) co-agonist site.[6] This dual action leads to a sustained, low-level influx of calcium (Ca²⁺) into the neuron, particularly under pathological conditions where glycine levels may be elevated.[6]

-

Calcium Overload: This prolonged Ca²⁺ influx overwhelms the neuron's intrinsic calcium-buffering capacity, leading to a state of calcium overload.[4]

-

Downstream Consequences: The excessive intracellular calcium activates a host of downstream neurotoxic pathways, including the activation of proteases (e.g., calpains), nitric oxide synthase (leading to free radical formation), and kinases, ultimately contributing to neuronal cell death.[3][7]

Induction of Oxidative Stress

Hyperhomocysteinemia is a potent inducer of oxidative stress within the central nervous system.[8]

-

Auto-oxidation and ROS Production: The auto-oxidation of homocysteine's sulfhydryl group leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[1][9]

-

Mitochondrial Dysfunction: Hcy impairs mitochondrial respiration and promotes mitochondrial ROS production, leading to a vicious cycle of oxidative damage and energy failure within the neuron.[1][4][10] This is often accompanied by a loss of mitochondrial transmembrane potential.[1][2]

-

Endothelial Dysfunction: Hcy-induced oxidative stress also damages cerebral blood vessels, leading to endothelial dysfunction and impaired perfusion, which further exacerbates neuronal injury.[9]

DNA Damage and Apoptosis

Elevated homocysteine levels can directly trigger DNA damage and initiate programmed cell death (apoptosis).[1][2][4]

-

DNA Strand Breaks: Hcy exposure leads to DNA strand breaks in neuronal cells.[1][2]

-

PARP Activation: This DNA damage activates the nuclear enzyme poly-ADP-ribose polymerase (PARP).[1][2][4] Overactivation of PARP depletes cellular NAD+ and ATP stores, contributing to energy failure and cell death.[1][2]

-

p53 Induction and Caspase Activation: Hcy can induce the expression of the tumor suppressor protein p53, a key regulator of apoptosis.[1] This is followed by the activation of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell.[1][2]

-

Bcl-2 Family Modulation: Hcy can up-regulate the expression of both the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[11]

Aberrant Signaling Pathways

Homocysteine disrupts several critical intracellular signaling pathways, further contributing to its neurotoxicity.

-

MAP Kinase Pathway: Hcy-mediated NMDA receptor stimulation leads to a rapid and sustained phosphorylation of the extracellular-signal regulated kinase (ERK) MAP kinase.[7][12] While ERK activation is often associated with cell survival, its prolonged activation in this context is linked to neuronal death.[7][9][12] Interestingly, the downstream pro-survival transcription factor CREB is only transiently activated, suggesting a feedback loop that shuts off survival signals.[7][12]

-

Calcineurin Activation: Hcy can activate the calcium-dependent phosphatase calcineurin.[13] Activated calcineurin dephosphorylates the pro-apoptotic protein Bad, leading to its translocation to the mitochondria and the initiation of apoptosis.[13] Hcy also suppresses the expression of the neuroprotective protein 14-3-3ε, which normally sequesters phosphorylated Bad.[13]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of DL-Homocysteine on neuronal cells.

| Parameter Measured | Cell Type | Hcy Concentration | Treatment Duration | Key Finding | Reference |

| Apoptosis (Hoechst Staining) | Rat Hippocampal Neurons | 250 µM | 22 hours | Significant increase in apoptotic nuclei. | [1] |

| Rat Cortical Neurons | 50 µM | 18 hours | ~45% of cells became apoptotic, compared to ~17% in control. | [7] | |

| NAD+ Levels | Rat Hippocampal Neurons | 250 µM | 8 hours | NAD+ levels decreased to ~60% of basal levels. | [1] |

| Mitochondrial ROS | Rat Hippocampal Neurons | 250 µM | 5 hours | Mitochondrial ROS levels increased by ~50% over basal levels. | [1] |

| Mitochondrial Transmembrane Potential | Rat Hippocampal Neurons | 250 µM | 8 hours | Significant depolarization of the mitochondrial membrane. | [1] |

| Intracellular Ca²⁺ Levels | Rat Hippocampal Neurons | 250 µM | 5 hours | Ca²⁺ levels increased to ~207% of control. | [1] |

| Cell Viability | SH-SY5Y Cells | ~20 µM | 5 days | 35% loss of cell viability. | [11] |

| Reactive Oxygen Species | SH-SY5Y Cells | ~20 µM | 5 days | Four-fold increase in ROS levels. | [11] |

| DNA Damage (Comet Assay) | SH-SY5Y Cells | ~20 µM | 5 days | ~30% increase in Comet-positive cells and a two-fold increase in DNA damage indexes. | [11] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in DL-Homocysteine-induced neurotoxicity.

Caption: NMDA Receptor-Mediated Excitotoxicity and Aberrant Signaling.

Caption: Oxidative Stress, DNA Damage, and Apoptosis Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of DL-Homocysteine on neuronal cells.

Primary Neuronal Cell Culture

-

Source: Primary hippocampal or cortical neurons are typically established from embryonic day 18 (E18) rat or mouse embryos.[1]

-

Dissociation: The dissected brain tissue is mechanically and/or enzymatically dissociated into a single-cell suspension.

-

Plating: Cells are seeded onto plates or coverslips coated with an adhesion factor such as poly-D-lysine or polyethyleneimine.[1][7]

-

Culture Medium: Neurons are maintained in a specialized neuronal culture medium, such as Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics.[1]

-

Maturation: Cultures are typically maintained for 7-14 days in vitro (DIV) to allow for neuronal maturation and synapse formation before experimental treatments.[1][7] To inhibit the proliferation of non-neuronal cells, an antimitotic agent like cytosine arabinoside may be added.[7]

Homocysteine Treatment

-

Preparation: A stock solution of L-homocysteine is prepared by alkali hydrolysis followed by neutralization.[7]

-

Application: For experiments, cells are typically washed with a balanced salt solution (e.g., HBSS) and then incubated in the treatment medium containing the desired concentration of DL- or L-homocysteine.[7] Glycine is often co-administered in studies focusing on NMDA receptor-mediated effects.[7]

-

Duration: Treatment duration varies widely depending on the endpoint being measured, ranging from minutes for signaling studies to several days for viability and chronic toxicity assays.[7][11]

Assessment of Apoptosis (Hoechst Staining)

-

Principle: This method identifies apoptotic cells based on nuclear morphology. Apoptotic nuclei are condensed and fragmented.

-

Protocol:

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

-

Principle: Fluorescent probes that are oxidized by ROS are used to measure their levels.

-

Protocol:

-

Cells are loaded with a ROS-sensitive dye such as dihydrorhodamine 123 (DHR).[1]

-

Following treatment with homocysteine, the fluorescence intensity is measured at specified time points using a fluorescence microscope or plate reader.[1] An increase in fluorescence indicates an increase in ROS levels.

-

DNA Damage Assessment (Comet Assay)

-

Principle: This single-cell gel electrophoresis technique measures DNA strand breaks. Damaged DNA migrates further in the gel, forming a "comet tail."

-

Protocol:

-

Cells are harvested and embedded in a low-melting-point agarose (B213101) on a microscope slide.

-

The cells are lysed, and the slides are subjected to electrophoresis.

-

DNA is stained with a fluorescent dye, and the comet tail length and intensity are quantified using imaging software.[1]

-

Caption: General Experimental Workflow for In Vitro Hcy Neurotoxicity Studies.

Conclusion

The evidence overwhelmingly positions DL-Homocysteine as a critical neurotoxic agent that contributes to the pathogenesis of neurodegenerative diseases. Its ability to simultaneously induce excitotoxicity, oxidative stress, DNA damage, and apoptosis through multiple, interconnected pathways makes it a formidable threat to neuronal health. A thorough understanding of these mechanisms, facilitated by the quantitative data and experimental protocols outlined in this guide, is paramount for the development of effective therapeutic strategies to mitigate the damaging effects of hyperhomocysteinemia on the central nervous system. Further research into the intricate crosstalk between these pathways will be crucial for identifying novel drug targets and designing targeted interventions.

References

- 1. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homocysteine elicits a DNA damage response in neurons that promotes apoptosis and hypersensitivity to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homocysteine Induced Cerebrovascular Dysfunction: A Link to Alzheimer’s Disease Etiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijmrhs.com [ijmrhs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Homocysteine-NMDA receptor-mediated activation of extracellular signal-regulated kinase leads to neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Homocysteine Induces Apoptosis of Rat Hippocampal Neurons by Inhibiting 14-3-3ε Expression and Activating Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical properties of DL-Homocystine for in vitro studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of DL-Homocysteine and its application in in vitro studies. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a variety of pathologies, including cardiovascular and neurodegenerative diseases.[1] DL-Homocysteine is widely utilized in cell culture to model the effects of hyperhomocysteinemia and to investigate the molecular mechanisms underlying its cytotoxicity, primarily driven by the induction of oxidative stress and apoptosis.[1]

Core Biochemical and Physicochemical Properties

DL-Homocysteine is a racemic mixture of the D- and L-isomers of homocysteine, a thiol-containing amino acid derived from methionine.[1] For in vitro studies, understanding its fundamental properties is crucial for experimental design and reproducibility.

| Property | Value | Reference |

| CAS Number | 454-29-5 | [2] |

| Molecular Formula | C4H9NO2S | [2] |

| Molecular Weight | 135.18 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 232-233 °C (decomposes) | [3][4] |

| Solubility | Soluble in water and PBS (pH 7.2) at ~5-10 mg/mL. | [1][5] |

| Stability | Aqueous solutions are unstable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day. | [5][6] |

Quantitative Effects of DL-Homocysteine on Cellular Health

The cellular response to DL-Homocysteine is both dose- and time-dependent, and varies significantly across different cell types. The following tables summarize key quantitative findings from various in vitro studies.

Table 1: Effects of DL-Homocysteine on Cell Viability

| Cell Type | Concentration | Treatment Duration | Effect on Cell Viability/Proliferation |

| Primary Hepatocytes | 0.1, 0.25, 0.5, 1 mM | Not specified | 10%, 23%, 39%, 51% decrease in proliferation |

| HepG2 (Hepatoma) | 0.1, 0.25, 0.5, 1 mM | 7 days | 11%, 19%, 35%, 52% reduction in cell number |

| Mouse Hepatocytes | 250 µM | 72 hours | 42% decrease in [3H]thymidine incorporation |

| Human Glioblastoma | 50 µM | 48 hours | Statistically significant decrease to 78% viability |

| BV2 Microglia | 100 µM | <24 hours | Promoted proliferation |

Table 2: Effective Concentrations for Inducing Oxidative Stress and Apoptosis

| Effect | Cell Type | Concentration | Treatment Duration |

| Induction of Apoptosis | Human Glial Cells | ~50 µM | Not specified |

| Proliferation & Activation | Microglia | Not specified | Not specified |

| Reduced Cell Viability | Cultured Hepatocytes (HL-7702) | Not specified | Not specified |

Key Signaling Pathways

DL-Homocysteine exerts its cytotoxic effects through the modulation of complex intracellular signaling pathways. The primary mechanisms involve the induction of oxidative stress and the subsequent activation of apoptotic cascades.

Caption: DL-Homocysteine-induced oxidative stress pathways.

Caption: DL-Homocysteine-induced apoptotic signaling cascade.

Experimental Protocols

General Experimental Workflow

A generalized workflow for in vitro studies involving DL-Homocysteine is depicted below. This workflow can be adapted based on the specific research question and cell type.

Caption: General workflow for in vitro DL-Homocysteine studies.

Preparation of DL-Homocysteine Solution

Note: DL-Homocysteine is unstable in aqueous solutions and should be prepared fresh immediately before each experiment.

-

Weigh the required amount of DL-Homocysteine powder (CAS 454-29-5) in a sterile microcentrifuge tube.

-

Dissolve the powder in sterile PBS (pH 7.2) or serum-free culture medium to make a concentrated stock solution (e.g., 100 mM). The solubility in PBS is approximately 5 mg/mL.[6]

-

Vortex briefly to ensure complete dissolution.[6]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to the cell culture medium.

DCFH-DA Assay for Reactive Oxygen Species (ROS) Detection

This protocol is a general guideline and may require optimization for your specific cell type.

Materials:

-

DCFDA/H2DCF-DA probe

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader or fluorescence microscope

-

Phenol (B47542) red-free culture medium

Procedure:

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[6]

-

Probe Loading:

-

Cell Treatment:

-

Measurement: Measure fluorescence using an excitation wavelength between 480-500 nm and an emission wavelength between 510-550 nm.[8]

Annexin V Assay for Apoptosis Detection

This protocol outlines the general steps for detecting apoptosis by flow cytometry using Annexin V staining.

Materials:

-

PBS (calcium and magnesium-free)

-

1X Annexin V Binding Buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) Staining Solution

-

Flow cytometry tubes

Procedure:

-

Cell Harvesting: After treatment with DL-Homocysteine, carefully collect the culture medium (containing detached cells) and detach the adherent cells. Combine all cells.[9]

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[9]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Staining:

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay for Apoptosis

This protocol is adapted for cultured cells on coverslips and is a general guide.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.25% Triton X-100 in PBS

-

TUNEL Reaction Mixture (commercially available kits are recommended)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting Medium

Procedure:

-

Fixation: After DL-homocysteine treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[9]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[9]

-

Permeabilization: Incubate the cells with Permeabilization Solution for 20 minutes at room temperature.[9]

-

Washing: Wash the cells twice with PBS.[9]

-

TUNEL Reaction:

-

Washing: Wash the cells three times with PBS.[9]

-

Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[9]

-

Washing: Wash the cells twice with PBS.[9]

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.[9]

-

Analysis: Visualize the cells using a fluorescence microscope.[9]

Conclusion

DL-Homocysteine is a valuable tool for modeling hyperhomocysteinemia in vitro and dissecting the cellular and molecular mechanisms of its associated pathologies. Careful consideration of its physicochemical properties, particularly its solution instability, and the optimization of experimental conditions for specific cell types are critical for obtaining reliable and reproducible data. This guide provides a foundational framework for researchers to design and execute robust in vitro studies using DL-Homocysteine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. DL-Homocysteine | 454-29-5 [chemicalbook.com]

- 4. Homocysteine - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

The Metabolic Odyssey of DL-Homocystine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of DL-Homocystine in vivo. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of homocysteine in health and disease. This document details the absorption, distribution, metabolism, and excretion of this compound, presents quantitative data in structured tables, outlines detailed experimental protocols for its analysis, and provides visualizations of key signaling pathways affected by its metabolic products.

Introduction to Homocysteine and its Forms

Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of the essential amino acid methionine. It exists at a critical juncture in cellular metabolism, linking the methionine cycle and the transsulfuration pathway. In the body, homocysteine is found in several forms:

-

Free Homocysteine: The reduced thiol form (Hcy-SH), which is highly reactive and constitutes a small fraction of total homocysteine in plasma (approximately 1-2%).

-

Homocystine: An oxidized disulfide dimer of two homocysteine molecules (Hcy-S-S-Hcy).

-

Mixed Disulfides: Homocysteine can form disulfide bonds with other thiols, most commonly cysteine to form homocysteine-cysteine mixed disulfide (Hcy-S-S-Cys).

-

Protein-Bound Homocysteine: The majority of homocysteine in plasma (around 70-80%) is covalently bound to proteins, primarily albumin, via a disulfide linkage to cysteine residues.

The term "total homocysteine" (tHcy) refers to the sum of all these forms in plasma or serum after a reduction step. This compound is a racemic mixture of the D- and L-isomers of the oxidized dimer form. While L-homocysteine is the naturally occurring and metabolically active enantiomer, the metabolic fate of D-homocysteine is less efficient.

Metabolic Pathways of Homocysteine

The metabolism of homocysteine is primarily governed by two major pathways: remethylation and transsulfuration. These pathways are crucial for maintaining low physiological levels of homocysteine and for the synthesis of important biomolecules.

The Methionine Cycle and Remethylation Pathways

In the methionine cycle, homocysteine is remethylated to regenerate methionine. This process is essential for the continuous supply of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions. There are two main remethylation pathways:

-

Folate and Vitamin B12-Dependent Remethylation: This pathway is active in all tissues. The enzyme methionine synthase (MS), which requires vitamin B12 (as methylcobalamin) as a cofactor, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, forming methionine and tetrahydrofolate (THF). The 5-MTHF is generated from 5,10-methylenetetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR)[1][2].

-

Betaine-Dependent Remethylation: This pathway is primarily active in the liver and kidneys. The enzyme betaine-homocysteine methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine (B1666868) (trimethylglycine) to homocysteine, yielding methionine and dimethylglycine[2][3].

The Transsulfuration Pathway

When methionine levels are sufficient, homocysteine is catabolized through the transsulfuration pathway to produce cysteine. This pathway is predominantly active in the liver, kidneys, small intestine, and pancreas[4]. The key enzymes in this pathway are:

-

Cystathionine (B15957) β-synthase (CBS): This vitamin B6-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.

-

Cystathionine γ-lyase (CGL): Also a vitamin B6-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia[1].

Cysteine can then be used for the synthesis of proteins, glutathione (B108866) (a major intracellular antioxidant), and taurine.

Absorption, Distribution, and Excretion

Absorption and Cellular Uptake

Homocysteine and homocystine can be taken up by cells through various amino acid transport systems. Studies have shown that L-homocysteine uptake is mediated by sodium-dependent systems such as X(AG), ASC, and A, as well as the sodium-independent system L. L-homocystine uptake is mediated by systems X(AG), L, ASC, and x(c)[5].

Tissue Distribution

Homocysteine is present in various tissues throughout the body, with the liver playing a central role in its metabolism. The kidneys are also significant sites of homocysteine metabolism and clearance[3][4].

Table 1: Quantitative Distribution of Homocysteine in Tissues

| Tissue | Species | Concentration (nmol/g wet weight) | Reference |

| Liver | Rat | 2.5 ± 0.4 | [5] |

| Kidney | Rat | 1.8 ± 0.3 | [5] |

| Brain | Rat | 0.51 ± 0.07 | [5] |

| Heart | Rat | 0.45 ± 0.05 | [5] |

| Lung | Rat | 0.58 ± 0.08 | [5] |

| Spleen | Rat | 0.62 ± 0.09 | [5] |

| Liver | Mouse | 5.6 ± 0.9 | [5] |

| Kidney | Mouse | 1.9 ± 0.3 | [5] |

| Brain | Mouse | 0.8 ± 0.1 | [5] |

Note: These values can vary based on diet, age, and genetic factors.

Plasma and Urine Concentrations

In healthy individuals, the total plasma homocysteine concentration typically ranges from 5 to 15 µmol/L. Elevated levels, a condition known as hyperhomocysteinemia, are associated with an increased risk of various diseases.

Table 2: Typical Concentrations of Homocysteine and Related Compounds in Human Plasma and Urine

| Analyte | Plasma Concentration (µmol/L) | Urine Concentration (µmol/mmol creatinine) |

| Total Homocysteine | 5 - 15 | 0.5 - 2.0 |

| Homocystine | < 1 | Variable |

| Homocysteine-cysteine mixed disulfide | 1 - 2 | Variable |

Note: Concentrations can be influenced by diet, vitamin status, and renal function.

Excretion

The primary route of homocysteine elimination is through metabolic conversion in the liver and kidneys. Renal clearance of unmetabolized homocysteine is generally low, as it is efficiently reabsorbed in the proximal tubules. However, in cases of severe hyperhomocysteinemia, urinary excretion of homocystine can increase significantly.

Experimental Protocols

Accurate quantification of homocysteine and its various forms is crucial for research and clinical diagnostics. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method.

Determination of Total Homocysteine in Plasma/Serum by LC-MS/MS

This protocol outlines the general steps for the quantification of total homocysteine.

1. Sample Collection and Handling:

-

Collect blood in EDTA or serum separator tubes.

-

Centrifuge the sample within one hour of collection to separate plasma or serum.

-

If analysis is not immediate, store the plasma/serum at -20°C or lower.

2. Sample Preparation (Reduction and Protein Precipitation):

-

To a 50 µL aliquot of plasma/serum, add 50 µL of an internal standard solution (e.g., d8-homocystine).

-

Add 50 µL of a reducing agent solution (e.g., dithiothreitol (B142953) [DTT] or tris(2-carboxyethyl)phosphine (B1197953) [TCEP]) to cleave disulfide bonds.

-

Incubate at room temperature for 5-10 minutes.

-

Add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an acid).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis[6].

3. LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase or HILIC column to separate homocysteine from other sample components.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Use positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for homocysteine and its internal standard.

-

Determination of Homocysteine in Tissue Homogenates

1. Tissue Homogenization:

-

Excise the tissue of interest and immediately freeze it in liquid nitrogen.

-

Weigh the frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.

2. Sample Preparation:

-

Follow the same reduction and protein precipitation steps as described for plasma/serum, using an aliquot of the tissue homogenate.

3. LC-MS/MS Analysis:

-

The LC-MS/MS conditions are generally the same as for plasma/serum analysis, although matrix effects from the tissue homogenate may require further optimization of the chromatographic method.

Signaling Pathways Affected by Homocysteine

Elevated levels of homocysteine (hyperhomocysteinemia) have been implicated in the pathophysiology of numerous diseases, largely through its impact on various cellular signaling pathways.

Oxidative Stress and the Nrf2 Pathway

Homocysteine can induce oxidative stress by promoting the generation of reactive oxygen species (ROS) and inhibiting antioxidant enzymes. The Keap1-Nrf2 pathway is a critical defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.

Endothelial Dysfunction and the Nitric Oxide Synthase (eNOS) Pathway

Homocysteine is a well-established risk factor for cardiovascular diseases, partly due to its ability to induce endothelial dysfunction. One of the key mechanisms is the impairment of nitric oxide (NO) bioavailability. NO, produced by endothelial nitric oxide synthase (eNOS), is a potent vasodilator and has anti-atherosclerotic properties. Homocysteine can:

-

Increase Asymmetric Dimethylarginine (ADMA): ADMA is an endogenous inhibitor of eNOS. Homocysteine has been shown to inhibit the enzyme that degrades ADMA, dimethylarginine dimethylaminohydrolase (DDAH), leading to ADMA accumulation and reduced NO synthesis.

-

eNOS Uncoupling: Oxidative stress induced by homocysteine can lead to the oxidation of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS. This causes eNOS to become "uncoupled," producing superoxide (B77818) instead of NO.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Homocysteine can disrupt protein folding in the endoplasmic reticulum (ER), leading to ER stress and activation of the unfolded protein response (UPR). The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. One of the key arms of the UPR is the PERK pathway. Activation of PERK leads to the phosphorylation of eIF2α, which transiently attenuates global protein synthesis and selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis (e.g., CHOP).

Conclusion

The in vivo metabolic fate of this compound is a complex process with significant implications for cellular function and overall health. As an intermediate in critical metabolic pathways, the dysregulation of homocysteine metabolism, leading to hyperhomocysteinemia, can have far-reaching pathological consequences. These are mediated through the induction of oxidative stress, endothelial dysfunction, and endoplasmic reticulum stress, among other mechanisms. A thorough understanding of these processes, facilitated by robust analytical methodologies and a clear picture of the involved signaling pathways, is essential for the development of effective therapeutic strategies targeting homocysteine-related diseases. This guide provides a foundational resource for researchers and clinicians working in this important field.

References

- 1. Homocysteine - Wikipedia [en.wikipedia.org]

- 2. Genetics of homocysteine metabolism and associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homocysteine [practical-haemostasis.com]

- 4. researchgate.net [researchgate.net]

- 5. Homocysteine in tissues of the mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

DL-Homocystine as a Precursor in Amino Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of DL-homocystine as a precursor in the biosynthesis of critical amino acids, primarily L-methionine and L-cysteine. The document outlines the core metabolic pathways, presents quantitative data on enzyme kinetics and metabolite concentrations, details relevant experimental protocols, and visualizes the intricate regulatory networks.

Introduction: The Central Role of Homocysteine in Metabolism

Homocystine, upon entry into the cellular environment, is readily reduced to its monomeric form, homocysteine. While the user query specifies this compound, it is the L-isomer of homocysteine that is the biologically active participant in the metabolic pathways discussed herein. The metabolic fate of D-homocysteine is less defined in mammals, though it may be a substrate for D-amino acid oxidase, leading to its conversion to an α-keto acid.[1][2][3][4][5] L-homocysteine stands at a critical juncture in cellular metabolism, where its fate is directed towards one of two primary pathways: remethylation to regenerate L-methionine or transsulfuration to synthesize L-cysteine.[6][7][8][9][10] The regulation of these pathways is crucial for maintaining cellular homeostasis, and dysregulation is associated with various pathological conditions.[11]

Metabolic Pathways

The Methionine Cycle (Remethylation Pathway)

The remethylation pathway, also known as the methionine cycle, is responsible for the regeneration of L-methionine from L-homocysteine. This cycle is ubiquitous across all mammalian tissues and is essential for conserving methionine, an essential amino acid.[6][12][13] The core of this pathway involves the transfer of a methyl group to L-homocysteine. This is primarily accomplished by the enzyme Methionine Synthase (MS), which utilizes methylcobalamin (B1676134) (a form of vitamin B12) as a cofactor and 5-methyltetrahydrofolate (5-MTHF) as the methyl donor.[14][15][16] 5-MTHF is generated from 5,10-methylenetetrahydrofolate by the action of Methylenetetrahydrofolate Reductase (MTHFR), a flavoprotein that is a key regulatory point in folate metabolism.[14][17][18]

In the liver and kidneys, an alternative remethylation reaction is catalyzed by Betaine-Homocysteine Methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor.[8] This pathway is particularly important when methionine levels are low.[19]

The Transsulfuration Pathway

When methionine levels are sufficient, L-homocysteine can be directed into the transsulfuration pathway to be irreversibly converted into L-cysteine.[6][12][13][19] This pathway is predominantly active in the liver, kidneys, small intestine, and pancreas.[6][12][13] The first and rate-limiting step is the condensation of L-homocysteine with L-serine to form cystathionine (B15957), a reaction catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP, vitamin B6)-dependent enzyme, Cystathionine β-Synthase (CBS).[20] Subsequently, cystathionine is cleaved by another PLP-dependent enzyme, Cystathionine γ-Lyase (CGL), to yield L-cysteine, α-ketobutyrate, and ammonia.[21]

Quantitative Data

The efficiency and regulation of these pathways are governed by the kinetic properties of the involved enzymes and the cellular concentrations of their substrates and allosteric effectors.

Enzyme Kinetic Properties

| Enzyme | Substrate(s) | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference(s) |

| Cystathionine β-Synthase (CBS) | L-Serine | 1.2 | - | Yeast | [22][23] |

| L-Homocysteine | - | - | Yeast | [22][23] | |

| Betaine-Homocysteine Methyltransferase (BHMT) | Glycine Betaine | 4.3 | - | Aphanothece halophytica | [12] |

| L-Homocysteine | 1.3 | - | Aphanothece halophytica | [12] | |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene THF | 0.18 ± 0.023 | - | Thermus thermophilus | [24][25] |

| NADH | 0.18 ± 0.023 | - | Thermus thermophilus | [24][25] | |

| Methionine Synthase (MS) | 5-CH3-THF, L-Homocysteine | - | - | Pig Liver | [26] |

Note: Kinetic parameters can vary significantly based on the organism, tissue, and experimental conditions. The data presented here are illustrative examples.

Intracellular Metabolite Concentrations

| Metabolite | Concentration (µM) | Cell/Tissue Type | Reference(s) |

| L-Homocysteine (Hcy) | 5 - 15 (plasma) | Human Plasma | [11] |

| S-Adenosylmethionine (SAM) | ~60 (blood) | Human Blood | [27][28] |

| S-Adenosylhomocysteine (SAH) | ~24 (blood) | Human Blood | [27][28] |

| L-Methionine (Met) | Varies | Human Fibrosarcoma Cells | [29] |

| L-Cysteine (Cys) | Varies | Human Fibrosarcoma Cells | [30] |

Note: Intracellular concentrations are highly dynamic and depend on cell type, metabolic state, and nutritional status.

Experimental Protocols

Methionine Synthase Activity Assay (Non-Radioactive)

This protocol is based on the spectrophotometric detection of tetrahydrofolate (THF), a product of the methionine synthase reaction.[4][21][29]

-

Reagent Preparation:

-

1.0 M Potassium Phosphate buffer (pH 7.2)

-

500 mM Dithiothreitol (DTT)

-

3.8 mM S-adenosyl-L-methionine (SAM)

-

100 mM L-homocysteine

-

500 µM Hydroxocobalamin

-

4.2 mM 5-Methyltetrahydrofolate (5-MTHF)

-

5N HCl / 60% Formic Acid (Stopping/Derivatization solution)

-

-

Assay Procedure:

-

In a glass tube, combine water, KPO4 buffer, DTT, SAM, L-homocysteine, and the enzyme sample.

-

Add hydroxocobalamin, mix well, and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 5-MTHF, mix, and incubate at 37°C for 10 minutes.

-

Stop the reaction by adding the HCl/Formic acid solution, mix, and incubate at 80°C for 10 minutes to convert THF to 5,10-methenyl-THF.

-

Cool the samples to room temperature.

-

Centrifuge to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm.

-

-

Blanks and Controls:

-

A "no enzyme" blank should be included.

-

For crude extracts, a "minus homocysteine" blank is recommended.

-

Cystathionine β-Synthase (CBS) Activity Assay (Colorimetric)

This assay relies on the detection of cysteine produced from the breakdown of cystathionine, the product of the CBS reaction.[31][32]

-

Principle: CBS catalyzes the formation of cystathionine from L-homocysteine and L-serine. A coupling enzyme, cystathionine γ-lyase (CGL), is added to convert cystathionine to cysteine. The produced cysteine is then detected colorimetrically with ninhydrin (B49086).

-

Reagent Preparation:

-

Reaction buffer (e.g., 200 mM Tris-HCl, pH 8.0)

-

L-serine solution

-

L-homocysteine solution

-

Pyridoxal phosphate (PLP) solution

-

Cystathionine γ-lyase (CGL) preparation

-

Ninhydrin reagent

-

CBS enzyme sample or tissue extract

-

-

Assay Procedure:

-

Combine the reaction buffer, L-serine, L-homocysteine, PLP, and CGL in a reaction tube.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the CBS enzyme sample.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Add the ninhydrin reagent and heat to develop the color.

-

Measure the absorbance at 560 nm.

-

HPLC Method for SAM and SAH Quantification

This method allows for the simultaneous measurement of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in biological samples.[7][27][28][30]

-

Sample Preparation:

-

Homogenize tissue or lyse cells in perchloric acid to precipitate proteins and extract metabolites.

-

Centrifuge to clarify the extract.

-

Filter the supernatant before injection.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient elution using a buffer such as ammonium (B1175870) formate (B1220265) with an organic modifier like acetonitrile.

-

Detection: UV absorbance at 254 nm.

-

-

Quantification:

-

Prepare standard curves for both SAM and SAH.

-

Calculate the concentrations in the samples by comparing their peak areas to the standard curves.

-

Visualization of Pathways and Workflows

Metabolic Pathways of this compound

References

- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Biochemical Properties of Human D-Amino Acid Oxidase [frontiersin.org]

- 4. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]

- 5. scispace.com [scispace.com]

- 6. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Homocysteine Metabolism in Pregnancy and Developmental Impacts [frontiersin.org]

- 8. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. foodforthebrain.org [foodforthebrain.org]

- 12. Pathways and regulation of homocysteine metabolism in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]

- 14. Methionine synthase - Wikipedia [en.wikipedia.org]

- 15. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

- 17. Regulation of human methylenetetrahydrofolate reductase by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 21. Homocysteine - Wikipedia [en.wikipedia.org]

- 22. Transcriptional regulation of cell-specific expression of the human cystathionine beta -synthase gene by differential binding of Sp1/Sp3 to the -1b promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Transcriptional regulation of the cystathionine-beta -synthase gene in Down syndrome and non-Down syndrome megakaryocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 | PLOS One [journals.plos.org]

- 26. Purification and kinetic mechanism of a mammalian methionine synthase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Homocysteine: overview of biochemistry, molecular biology, and role in disease processes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of DL-Homocysteine and Oxidative Stress in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning DL-Homocysteine-induced oxidative stress in endothelial cells, a critical factor in the pathogenesis of cardiovascular diseases. We will explore the core signaling pathways, present quantitative data from key studies, and detail the experimental protocols used to elucidate these processes.

Introduction: Homocysteine and Endothelial Dysfunction

Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia (HHcy), are an independent risk factor for cardiovascular diseases, including atherosclerosis and thrombosis.[1][2] The vascular endothelium, a critical regulator of vascular homeostasis, is a primary target of homocysteine's detrimental effects.[2] A key mechanism through which homocysteine mediates endothelial dysfunction is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity.[1][3] This guide will dissect the intricate signaling cascades initiated by homocysteine that lead to ROS production and subsequent endothelial injury.

Key Signaling Pathways in Homocysteine-Induced Oxidative Stress

DL-Homocysteine triggers a cascade of intracellular events that culminate in an overproduction of ROS. The primary sources of this oxidative stress are the activation of NADPH oxidase, the uncoupling of endothelial nitric oxide synthase (eNOS), and the induction of endoplasmic reticulum (ER) stress.[1][4]

NADPH Oxidase Activation

One of the major sources of ROS in endothelial cells is the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase enzyme complex.[1][4] Homocysteine has been shown to upregulate the expression and activity of NADPH oxidase subunits, such as p22phox, leading to increased production of superoxide (B77818) anions (O₂⁻).[5][6] This activation is a central event in homocysteine-induced oxidative stress.[5][7]

Endothelial Nitric Oxide Synthase (eNOS) Uncoupling

Endothelial nitric oxide synthase (eNOS) normally produces nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health. However, in the presence of high homocysteine levels, eNOS can become "uncoupled." This dysfunctional state is primarily caused by the depletion of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4).[8][9] Homocysteine reduces the intracellular levels of BH4, leading to eNOS producing superoxide instead of NO.[8] This not only decreases the bioavailability of protective NO but also directly contributes to the cellular ROS burden.[8][9]

Endoplasmic Reticulum (ER) Stress

Homocysteine can induce stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding and synthesis.[1] This ER stress is characterized by the accumulation of unfolded or misfolded proteins.[1] Homocysteine upregulates the expression of ER oxidoreductin-1α (Ero-1α), an enzyme that produces hydrogen peroxide (H₂O₂) as a byproduct of disulfide bond formation.[10] This leads to an increase in ER-specific oxidative stress, contributing to overall cellular ROS levels and triggering inflammatory responses.[1][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of DL-Homocysteine on oxidative stress markers in endothelial cells.

Table 1: Effect of Homocysteine on ROS Production

| Cell Type | Homocysteine Concentration | Treatment Duration | Method | Fold Increase in ROS | Reference |

| HUVECs | 10 µM - 3 mM | 24 hours | CM-H2DCFDA | Significant enhancement | [7] |

| HUVECs | 0.25 mM | 24 hours | DCF fluorescence | Biphasic: initial inhibition, then stimulation | [11] |

| Mouse Aorta & HUVECs | 100 µM | 6 hours | DHE & DCF staining | Significantly elevated | [12] |

| HUVEC/TERT2 | 2 mM | 24 hours | CM-H2DCFDA | No significant increase | [13] |

Table 2: Effect of Homocysteine on eNOS and NO Production

| Cell Type | Homocysteine Concentration | Treatment Duration | Effect on NO Release | Effect on Biopterin Levels | Reference |

| HUVECs | Dose-dependent | 24 hours | Inhibited thrombin-activated NO release | Reduced total biopterins (-45%) and BH4 (-80%) | [8] |

| HUVECs | Not specified | 24 hours | Dose-dependently inhibited thrombin-activated NO release | Reduced intracellular BH4 | [9] |

| Cardiac MVECs | 0-100 µM | 0-24 hours | No alteration in basal NO levels | Decreased eNOS expression | [14] |

Table 3: Effect of Homocysteine on NADPH Oxidase

| Model | Homocysteine Induction | Key Finding | Reference |

| Rat Aorta | High-methionine diet | Markedly increased NADPH oxidase activity | [5][6] |

| HUVECs | Not specified | Upregulation of NADPH oxidase | [7] |

| Human Endothelial Cells | Transfection with p22phox siRNA | Abolished Hcy-induced superoxide production | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess homocysteine-induced oxidative stress in endothelial cells.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (CM-H2DCFDA)

This protocol is a common method for detecting total cellular ROS.[13]

Principle: CM-H2DCFDA is a cell-permeable dye that is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is oxidized by ROS, at which point it becomes the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines

-

Cell culture medium (e.g., DMEM)

-

DL-Homocysteine

-

CM-H2DCFDA (e.g., from Invitrogen)

-

Black 96-well plate with a clear bottom

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed 1 x 10⁴ endothelial cells per well in a black 96-well plate and culture overnight.

-

Treat the cells with the desired concentrations of DL-Homocysteine for the specified duration (e.g., 24 hours). Include a positive control (e.g., 1 mM H₂O₂ for 10 minutes) and an untreated control.

-

After treatment, remove the medium and wash the cells gently with pre-warmed PBS.

-

Add CM-H2DCFDA to each well at a final concentration of 10-25 µM in PBS or serum-free medium.

-

Incubate the plate at 37°C for 15-30 minutes in the dark.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, cells can be harvested and analyzed by flow cytometry.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of key proteins involved in the signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.

Materials:

-

Treated and control endothelial cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p22phox, anti-eNOS, anti-Ero-1α, anti-β-actin)

-